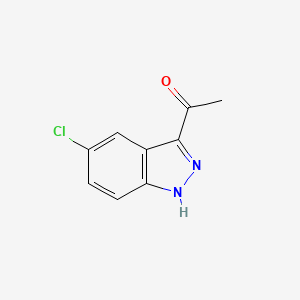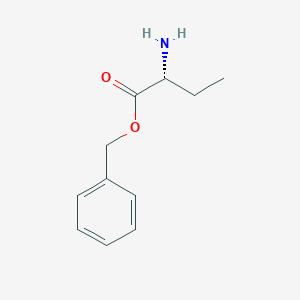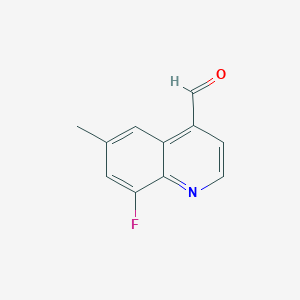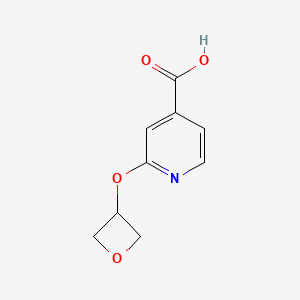
2-(Chloromethyl)-3-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-methylnaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chloromethyl group and a methyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methylnaphthalene typically involves the chloromethylation of 3-methylnaphthalene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the naphthalene ring to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar chloromethylation process. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a catalyst such as zinc chloride or aluminum chloride can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methylnaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: New derivatives with functional groups such as amines, thiols, or ethers.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Methyl-substituted naphthalenes.
Scientific Research Applications
2-(Chloromethyl)-3-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes involving naphthalene derivatives.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methylnaphthalene involves its ability to undergo various chemical reactions. The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions, while the methyl group can undergo oxidation or reduction. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-naphthalene: Lacks the methyl group at the 3-position.
3-Methylnaphthalene: Lacks the chloromethyl group.
2-(Bromomethyl)-3-methylnaphthalene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-3-methylnaphthalene is unique due to the presence of both a chloromethyl group and a methyl group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and material science.
Properties
Molecular Formula |
C12H11Cl |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
2-(chloromethyl)-3-methylnaphthalene |
InChI |
InChI=1S/C12H11Cl/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7H,8H2,1H3 |
InChI Key |
CQHSFFQAXLUPEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


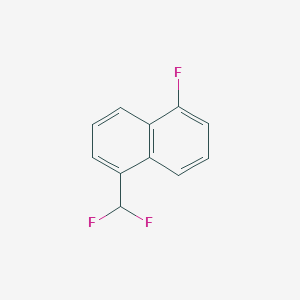
![3'-Ethynyl-[1,1'-biphenyl]-3-amine](/img/structure/B11904101.png)
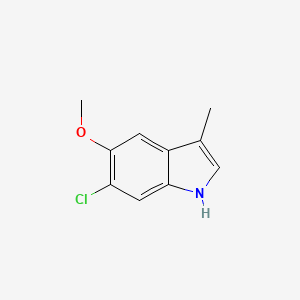
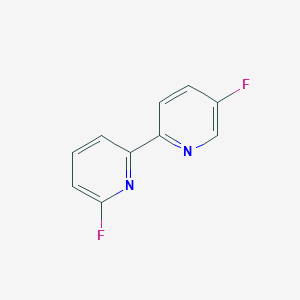
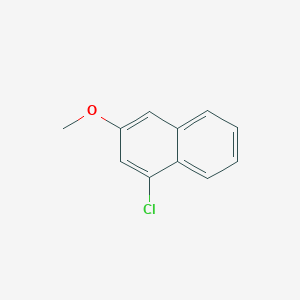
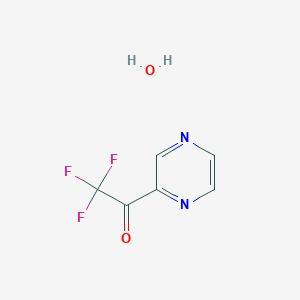
![Cyclopenta[b][1]benzopyran-9(1H)-one, 2,3,5,6,7,8-hexahydro-](/img/structure/B11904126.png)
